molecular formula C15H9F4N5O B2474052 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide CAS No. 942000-06-8

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide

Cat. No.: B2474052
CAS No.: 942000-06-8
M. Wt: 351.265
InChI Key: UXCLCWHNZAPCJD-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide is a synthetic organic compound characterized by the presence of a tetrazole ring and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic or basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a , which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Formation of the Benzamide Moiety: The final step involves the reaction of the tetrazole intermediate with a difluorobenzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing the compound to bind to enzymes or receptors. This binding can inhibit or activate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-benzamide
  • **N-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

Uniqueness

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide is unique due to the presence of multiple fluorine atoms, which can enhance its metabolic stability and binding affinity to biological targets. The combination of the tetrazole ring and difluorobenzamide moiety provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N5O/c16-10-3-1-8(5-12(10)18)15(25)20-7-14-21-22-23-24(14)9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCLCWHNZAPCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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